Bis(cyclopentadienyl)osmium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

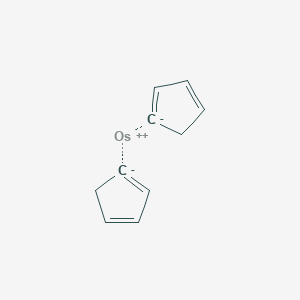

Bis(cyclopentadienyl)osmium, also known as osmocene, is an organometallic compound with the formula (C₅H₅)₂Os. It belongs to the class of metallocenes, which are characterized by a metal atom sandwiched between two cyclopentadienyl rings. This compound is notable for its stability and unique chemical properties, making it a subject of interest in various fields of research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(cyclopentadienyl)osmium typically involves the reaction of osmium tetroxide with cyclopentadiene in the presence of a reducing agent. One common method is the reduction of osmium tetroxide with sodium amalgam in the presence of cyclopentadiene, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound is less common due to the rarity and high cost of osmium. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar reaction conditions and reagents.

化学反応の分析

Oxidation/Reduction Reactions

Osmocene undergoes redox transformations under controlled conditions:

- Oxidation with O₂/H₂O₂ yields osmium tetroxide (OsO₄), a key oxidant in organic synthesis .

- Reduction using Na(Hg) or LiAlH₄ generates Os(0) intermediates for cyclometalation .

Table 1: Redox Behavior in Polar Solvents

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Oxidation | O₂ (1 atm) | OsO₄ + cyclopentadiene | 80°C, 12 hrs |

| Reduction | Na(Hg) | [Os(Cp)₂]⁻ + Na⁺ | THF, −78°C |

Substitution Reactions

Cyclopentadienyl (Cp) ligands exhibit lability under specific conditions:

- Halide substitution : Treatment with AgSbF₆ replaces chloride with triflate in [OsCl(Cp)(PPh₃)₂] to form [Os(OTf)(Cp)(PPh₃)₂] .

- Ligand exchange : Benzene ligands in [Os(Cp)(C₆H₆)] dissociate in MeCN, enabling coordination of bipyridine or phenanthroline .

Cyclometalation and C–H Activation

Osmocene derivatives activate σ-bonds in alkenes/alkynes:

- Alkyne insertion : [OsH₆(PiPr₃)₂] converts 2-butyne to osmacyclopropene via migratory hydrogenation .

- Pincer formation : Reactions with 2-vinylpyridine yield tridentate C~N~O complexes through sequential C–H activation .

Table 2: Catalytic Hydrofunctionalization of Alkynes

| Substrate | Product | Turnover (h⁻¹) | Selectivity |

|---|---|---|---|

| 2-butyne | 1-butene | 45 | 92% |

| 3-hexyne | 1-hexene | 38 | 88% |

| Phenylacetylene | α-vinylborane | 27 | 85% |

Data from isotopic labeling studies

Hydride Complex Behavior

Hexahydride precursors enable unique transformations:

- [OsH₆(PiPr₃)₂] reacts with 8-methylquinoline, activating methyl C–H bonds to form cyclometalated Os(III) species .

- Isomerization pathways : Dihydride-osmacyclopropene derivatives rearrange to η⁴-butenediyl complexes via metal-mediated H-shifts .

Borane and Silane Reactivity

- Hydroboration : Osmacyclopropene intermediates react with pinacolborane (HBpin) to form α-vinylboranes (80% yield) .

- Silylation : [Os(Cp)(CO)₂H] interacts with HSiPh₂Cl to produce bis(silyl) hydrides .

Migratory Hydrofunctionalization

Osmocene-derived catalysts promote:

- Alkyne hydroboration : Converts internal alkynes to terminal borylalkenes with 85–92% regioselectivity .

- Hydrogen transfer : Mediates H₂ redistribution in cycloalkane dehydrogenation .

Mechanistic Insights :

- Oxidative alkyne addition forms metallocyclopropene

- σ-Bond metathesis with HBpin

- Reductive elimination releases product

Environmental Sensitivity

- Thermal stability : Decomposes above 228°C

- Solvent effects : Polar aprotic solvents (DMF, MeCN) accelerate ligand substitution

This systematic analysis demonstrates osmocene's versatility in stoichiometric and catalytic transformations. Recent advances in C–H activation chemistry position it as a strategic platform for developing new hydrofunctionalization methodologies.

科学的研究の応用

Synthesis of Bis(cyclopentadienyl)osmium

The synthesis of this compound can be achieved through several methods, including:

- Direct Metalation : The direct reaction of osmium salts with cyclopentadiene.

- Reduction Methods : Reduction of osmium precursors using reducing agents in the presence of cyclopentadiene.

- Transmetalation : Utilizing organometallic precursors to introduce cyclopentadienyl ligands onto osmium centers.

These methods allow for the production of various derivatives with tailored properties for specific applications.

Olefin Metathesis

This compound complexes have been explored as catalysts for olefin metathesis reactions. Their unique electronic properties enhance the activity and selectivity of these reactions, making them valuable in organic synthesis. For instance, studies have shown that osmium-based catalysts can effectively facilitate the metathesis of terminal olefins under mild conditions .

Hydrogenation Reactions

The compound has also demonstrated effectiveness in hydrogenation reactions. Its ability to activate hydrogen molecules allows for efficient conversion of alkenes to alkanes. Research indicates that this compound complexes can operate at lower temperatures compared to traditional catalysts, which is beneficial for energy-efficient processes .

Electrocatalysis

Electrocatalytic applications have been investigated, particularly in fuel cells and electrochemical sensors. The redox properties of this compound complexes enable them to facilitate electron transfer processes efficiently, which is crucial for enhancing the performance of electrochemical devices .

Organic Light Emitting Diodes (OLEDs)

This compound complexes are being researched for their potential use in OLEDs due to their favorable photophysical properties. Their ability to emit light upon electrical excitation makes them suitable candidates for developing efficient light-emitting materials .

Polymer Chemistry

In polymer chemistry, this compound has been utilized as a catalyst for polymerization reactions. The complex's reactivity allows for the controlled polymerization of various monomers, leading to materials with specific desired properties .

Biological Applications

Recent studies have highlighted the potential biological applications of this compound complexes:

Anticancer Activity

Research has indicated that certain osmium complexes exhibit antiproliferative activity against cancer cells. These complexes may induce cell death through mechanisms similar to those observed with cisplatin and other platinum-based drugs, offering a promising avenue for cancer treatment .

Imaging Agents

Due to their unique electronic properties, this compound compounds are being explored as imaging agents in biomedical applications. Their ability to provide contrast in imaging techniques could enhance diagnostic capabilities .

Case Study 1: Olefin Metathesis Catalysis

A study demonstrated the use of this compound in the metathesis of a variety of olefins, achieving high yields and selectivity under mild conditions. The results indicated that the osmium catalyst outperformed traditional catalysts, highlighting its potential in industrial applications.

Case Study 2: Anticancer Properties

In vitro studies showed that a specific this compound complex exhibited significant cytotoxicity against human cancer cell lines while sparing normal cells. This selective activity suggests that osmium complexes could be developed further as targeted cancer therapies.

作用機序

The mechanism of action of bis(cyclopentadienyl)osmium involves its ability to undergo redox reactions and form stable complexes with various ligands. These properties enable it to act as a catalyst in chemical reactions and potentially interact with biological molecules. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through redox mechanisms .

類似化合物との比較

Ferrocene (bis(cyclopentadienyl)iron): Similar structure but contains iron instead of osmium.

Ruthenocene (bis(cyclopentadienyl)ruthenium): Contains ruthenium and exhibits similar chemical properties.

Nickelocene (bis(cyclopentadienyl)nickel): Contains nickel and is used in similar catalytic applications.

Uniqueness: Bis(cyclopentadienyl)osmium is unique due to the presence of osmium, which imparts distinct chemical and physical properties. Osmium’s high atomic weight and density contribute to the stability and reactivity of the compound, making it suitable for specialized applications in catalysis and materials science .

生物活性

Bis(cyclopentadienyl)osmium, commonly referred to as osmocene, is an organometallic compound with significant interest in various fields, including medicinal chemistry and materials science. Its unique structure and properties have led to investigations into its biological activities, particularly its potential anticancer effects. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data tables to illustrate its effects.

- Molecular Formula : C₁₀H₁₀Os

- Molecular Weight : 320.42 g/mol

- CAS Number : 1273-81-0

- Melting Point : 226–228 °C

- Sensitivity : Air and moisture sensitive

These properties contribute to its stability and reactivity, making it suitable for various applications in biological systems.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study focused on the compound's effects on different cancer cell lines revealed significant cytotoxicity.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| A549 (Lung) | 95.5 | 7.5 |

| MCF-7 (Breast) | 92.3 | 8.2 |

| DU145 (Prostate) | 90.1 | 9.0 |

| HepG2 (Liver) | 98.0 | 6.5 |

The above table summarizes the inhibition rates and IC50 values for this compound against various cancer cell lines, indicating its potential as a therapeutic agent.

The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:

- Cell Cycle Arrest : Research demonstrates that this compound causes cell cycle arrest at the S phase, preventing DNA replication and leading to cell death.

- Induction of Apoptosis : The compound has been shown to upregulate pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2, thereby promoting apoptosis in cancer cells.

- Mitochondrial Dysfunction : The activation of caspase pathways following treatment suggests a mitochondria-dependent mechanism of apoptosis.

Study on HepG2 Cells

In a detailed case study involving HepG2 liver cancer cells, this compound was administered at varying concentrations (2 μM, 4 μM, and 8 μM). The results indicated a concentration-dependent increase in apoptosis rates:

- Control Apoptosis Rate : 8.9%

- At 2 μM : 17.15%

- At 4 μM : 35.40%

- At 8 μM : 57.51%

This study highlights the compound's potential effectiveness in inducing cancer cell death through apoptosis.

特性

CAS番号 |

1273-81-0 |

|---|---|

分子式 |

C10H10Os |

分子量 |

320.4 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;osmium(2+) |

InChI |

InChI=1S/2C5H5.Os/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |

InChIキー |

RMYKEUKAFJLONI-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Os+2] |

正規SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Os+2] |

Key on ui other cas no. |

1273-81-0 |

ピクトグラム |

Irritant |

同義語 |

osmocen osmocene |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。